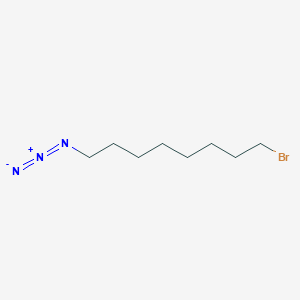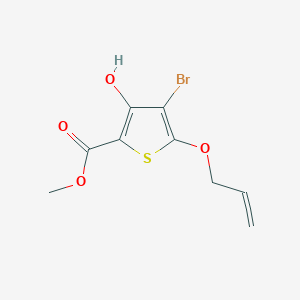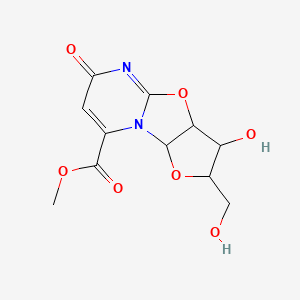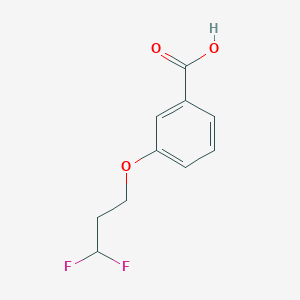![molecular formula C20H19BrO2 B12079095 Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- CAS No. 1980007-55-3](/img/structure/B12079095.png)
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two-ring system, which includes a heptane ring fused with a cyclopropane ring. The presence of bromine, methoxy, and diphenyl groups further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine and methoxy groups: These functional groups can be introduced through halogenation and methylation reactions, respectively.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation, where phenyl groups are added to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- exerts its effects involves its interaction with molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diphenyl groups provide steric hindrance. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptan-6-one: Lacks the bromine, methoxy, and diphenyl groups, making it less reactive.
2-Bromo-3-methoxy-7,7-diphenylheptane: Similar functional groups but lacks the bicyclic structure.
Diphenylmethane: Contains diphenyl groups but lacks the bicyclic core and other functional groups.
Uniqueness
The uniqueness of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- lies in its combination of a bicyclic core with multiple functional groups. This combination provides a versatile platform for chemical reactions and interactions, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
1980007-55-3 |
|---|---|
Fórmula molecular |
C20H19BrO2 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
(1R,2R,3R,5S)-2-bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C20H19BrO2/c1-23-16-12-15-17(18(16)21)20(19(15)22,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3/t15-,16+,17-,18-/m0/s1 |
Clave InChI |
PODFRQAFLRTTRZ-MHORFTMASA-N |
SMILES isomérico |
CO[C@@H]1C[C@H]2[C@@H]([C@H]1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1CC2C(C1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)









![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)


